![molecular formula C10H12N2O6S B2966145 Ethyl 2-(2-nitrobenzenesulfonamido)acetate CAS No. 313497-39-1](/img/structure/B2966145.png)
Ethyl 2-(2-nitrobenzenesulfonamido)acetate
Overview
Description
Ethyl 2-(2-nitrobenzenesulfonamido)acetate is a chemical compound with the CAS Number: 313497-39-1 . It has a molecular weight of 288.28 and its IUPAC name is ethyl { [ (2-nitrophenyl)sulfonyl]amino}acetate . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-nitrobenzenesulfonamido)acetate is 1S/C10H12N2O6S/c1-2-18-10(13)7-11-19(16,17)9-6-4-3-5-8(9)12(14)15/h3-6,11H,2,7H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(2-nitrobenzenesulfonamido)acetate is a powder with a melting point of 83-85 degrees Celsius .Safety and Hazards
The safety information for Ethyl 2-(2-nitrobenzenesulfonamido)acetate indicates that it is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
IUPAC Name |
ethyl 2-[(2-nitrophenyl)sulfonylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-2-18-10(13)7-11-19(16,17)9-6-4-3-5-8(9)12(14)15/h3-6,11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRIPUXKGZZFRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-nitrobenzenesulfonamido)acetate |
Synthesis routes and methods
Procedure details
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